molecular formula C15H10N4S2 B12345574 3-phenyl-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione

3-phenyl-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione

Cat. No.: B12345574
M. Wt: 310.4 g/mol
InChI Key: AOUASWAGPDPHDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-phenyl-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione is a heterocyclic compound that belongs to the class of triazoloquinazolines. This compound is characterized by the fusion of a triazole ring with a quinazoline ring, incorporating two sulfur atoms. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione typically involves the reaction of 2-aminobenzoic acid with phenyl isothiocyanate, followed by thiation with phosphorus pentasulfide in boiling anhydrous pyridine . This method yields the desired compound in good yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the dithione moiety to dithiol.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dithiol derivatives.

    Substitution: Various substituted triazoloquinazolines.

Scientific Research Applications

3-phenyl-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-phenyl-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-triazolo[3,4-b]quinazoline: Similar structure but lacks the dithione moiety.

    1,2,4-triazolo[5,1-b]quinazoline: Different fusion pattern of the triazole and quinazoline rings.

    1,2,4-triazolo[1,5-c]quinazoline: Another isomer with a different ring fusion.

Uniqueness

3-phenyl-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione is unique due to the presence of the dithione moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials with specific properties .

Properties

Molecular Formula

C15H10N4S2

Molecular Weight

310.4 g/mol

IUPAC Name

3-phenyl-1H-[1,2,4]triazolo[5,1-b]quinazoline-2,9-dithione

InChI

InChI=1S/C15H10N4S2/c20-13-11-8-4-5-9-12(11)16-14-18(15(21)17-19(13)14)10-6-2-1-3-7-10/h1-9H,(H,17,21)

InChI Key

AOUASWAGPDPHDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=S)NN3C2=NC4=CC=CC=C4C3=S

Origin of Product

United States

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